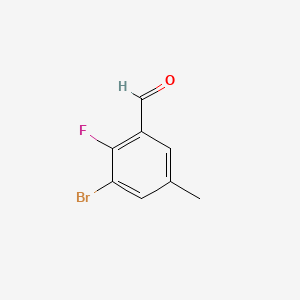

3-Bromo-2-fluoro-5-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXZGMZIJCSQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681848 | |

| Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-03-4 | |

| Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 3-Bromo-2-fluoro-5-methylbenzaldehyde

CAS Number: 1257665-03-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-5-methylbenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the specific and relatively niche nature of this compound, publicly available data is limited. This document consolidates the available information and provides a framework for its potential applications and synthesis based on general principles for related compounds.

Chemical and Physical Properties

Substituted benzaldehydes are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The specific substitutions on the benzene ring of this compound—a bromine atom, a fluorine atom, and a methyl group—confer distinct electronic and steric properties that can be exploited in organic synthesis. The aldehyde functional group is a versatile handle for a wide range of chemical transformations.

Quantitative data for this compound is summarized in the table below, primarily sourced from chemical supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 1257665-03-4 | [2] |

| Molecular Formula | C₈H₆BrFO | [3] |

| Molecular Weight | 217.03 g/mol | [3] |

| Typical Purity | ≥95% | [3] |

Synthesis and Experimental Protocols

One common approach for the synthesis of related substituted benzaldehydes involves a multi-step process starting from a commercially available substituted toluene. A plausible, though not experimentally verified, synthetic route could be conceptualized as follows:

Caption: Conceptual Synthetic Workflow.

A general experimental protocol for the synthesis of a substituted benzaldehyde from a substituted aniline, which could be adapted, is the Beech reaction. This involves the reaction of an aromatic amine with formaldoxime in the presence of a copper salt.[4]

General Experimental Protocol (Beech Reaction for Substituted Benzaldehydes - Illustrative) [4]

-

Diazotization of the Aniline: The corresponding substituted aniline is diazotized by reacting it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Preparation of Formaldoxime Solution: An aqueous solution of formaldoxime is prepared and buffered.

-

Coupling Reaction: The cold diazonium salt solution is added to the formaldoxime solution containing a copper sulfate catalyst.

-

Hydrolysis: The resulting intermediate is hydrolyzed, typically by heating with an acid, to yield the benzaldehyde.

-

Workup and Purification: The product is then extracted with an organic solvent, washed, dried, and purified, often by distillation under reduced pressure or column chromatography.

Note: This is a generalized protocol and would require significant optimization for the specific synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are crucial building blocks in the development of novel therapeutics.[1][5] They are frequently used as starting materials for the synthesis of a wide variety of heterocyclic compounds and other complex molecules with potential biological activity.

The aldehyde group can readily undergo reactions such as:

-

Reductive amination: to form substituted benzylamines.

-

Wittig reaction: to form alkenes.

-

Aldol and Claisen-Schmidt condensations: to form chalcones and other enones, which are precursors to various heterocyclic systems like pyrazolines.[1]

-

Synthesis of Schiff bases: by reaction with primary amines.

These transformations allow for the introduction of diverse functional groups and the construction of molecular scaffolds with the potential to interact with biological targets. For instance, substituted benzaldehydes are used in the synthesis of compounds investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease and as precursors for anticancer agents.[1][5] While no specific biological activity or signaling pathway has been reported for this compound itself, its structural motifs are present in compounds with known pharmacological properties.

Caption: Potential Synthetic Transformations.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no publicly available information linking this compound or its direct derivatives to specific signaling pathways or detailing its biological activity. For researchers investigating this molecule, a logical first step would be to perform broad biological screening assays to identify potential areas of activity. Given the prevalence of substituted benzaldehydes in medicinal chemistry, potential, though entirely speculative, areas of investigation could include assays for:

-

Anticancer activity

-

Antimicrobial properties

-

Enzyme inhibition (e.g., kinases, cholinesterases)

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly within the field of drug discovery. While specific experimental protocols and biological data for this compound are not currently available in the public domain, its structure suggests that it can be a valuable building block. Further research is needed to elucidate its reactivity, synthetic utility, and biological properties. Researchers working with this compound will need to rely on general synthetic methodologies for substituted benzaldehydes and conduct their own biological screening to uncover its potential therapeutic applications.

References

Technical Guide: Molecular Weight of 3-Bromo-2-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound 3-Bromo-2-fluoro-5-methylbenzaldehyde. The information is presented to be a ready reference for research and development activities.

Chemical Structure and Formula

This compound is an aromatic aldehyde with bromine, fluorine, and methyl group substitutions on the benzene ring. Based on its nomenclature, the molecular structure is determined as follows:

-

Benzaldehyde: A benzene ring attached to a formyl (-CHO) group.

-

Substituents:

-

A bromine atom at the 3rd position.

-

A fluorine atom at the 2nd position.

-

A methyl (-CH3) group at the 5th position.

-

This arrangement of atoms yields the molecular formula: C₈H₆BrFO .

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights for the elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is detailed in the table below:

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904[1][2][3] | 79.904 |

| Fluorine | F | 1 | 18.998[4][5][6] | 18.998 |

| Oxygen | O | 1 | 15.999[7][8][9][10] | 15.999 |

| Total | 217.037 |

The calculated molecular weight of this compound is 217.037 g/mol .

Logical Relationship of Components

The following diagram illustrates the elemental composition leading to the final molecular formula and weight.

Caption: Elemental composition of this compound.

Experimental Protocols

The determination of molecular weight for a novel or synthesized compound typically involves mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

-

Detection: The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision. For a singly charged molecular ion [M+H]⁺ or [M]⁺, the measured m/z value directly corresponds to a value very close to the molecular weight.

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental composition.

The workflow for this experimental determination is visualized below.

Caption: Workflow for experimental molecular weight determination via HRMS.

References

- 1. Bromine - Wikipedia [en.wikipedia.org]

- 2. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 7. princeton.edu [princeton.edu]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 3-Bromo-2-fluoro-5-methylbenzaldehyde, a valuable building block in medicinal chemistry and materials science. The proposed synthesis leverages a highly regioselective Directed ortho-Metalation (DoM) strategy, offering a precise and efficient route to the target molecule. An alternative pathway via the Vilsmeier-Haack reaction is also discussed.

Primary Synthesis Pathway: Directed ortho-Metalation

The principal synthetic route commences with the commercially available starting material, 1-bromo-2-fluoro-4-methylbenzene. This pathway involves a two-step process: regioselective lithiation followed by formylation.

// Node Definitions SM [label="1-Bromo-2-fluoro-4-methylbenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Int [label="3-Lithio-1-bromo-2-fluoro-4-methylbenzene\n(in situ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="s-BuLi or n-BuLi\nTHF, -78 °C", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent2 [label="N,N-Dimethylformamide (DMF)\n-78 °C to rt", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(e.g., sat. aq. NH4Cl)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SM -> Reagent1 [arrowhead=none]; Reagent1 -> Int [label="Directed ortho-Metalation", fontsize=8, fontcolor="#5F6368"]; Int -> Reagent2 [arrowhead=none]; Reagent2 -> Product [label="Formylation", fontsize=8, fontcolor="#5F6368"]; Product -> Workup [arrowhead=none, style=dashed]; }

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Reaction

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent).

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

To this mixture, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value/Condition |

| Starting Material | 1-Bromo-2-fluoro-4-methylbenzene |

| Key Reagents | DMF, POCl₃ |

| Solvent | DMF |

| Temperature | 0 °C to 80 °C |

| Reaction Time | 4-12 hours |

| Purification | Flash Column Chromatography |

| Expected Yield | 40-60% (estimated, may produce isomeric byproducts) |

Data Summary

| Synthesis Pathway | Key Features | Advantages | Potential Challenges |

| Directed ortho-Metalation | Lithiation followed by formylation | High regioselectivity, generally good yields. | Requires anhydrous conditions and cryogenic temperatures; use of pyrophoric reagents. |

| Vilsmeier-Haack Reaction | Electrophilic aromatic substitution | Milder conditions than DoM, does not require cryogenic temperatures. | Potential for lower regioselectivity leading to isomeric byproducts; reaction may be sluggish due to deactivating effects of halogens. |

This guide provides a comprehensive overview of the synthesis of this compound. The Directed ortho-Metalation pathway is recommended for its high regioselectivity. Researchers should conduct their own risk assessments and optimization studies for any of the described procedures.

Spectroscopic and Spectrometric Characterization of 3-Bromo-2-fluoro-5-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral and spectrometric data for the compound 3-Bromo-2-fluoro-5-methylbenzaldehyde. Due to the limited availability of public experimental data, this document focuses on computationally predicted values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions offer valuable insights for the identification and characterization of this molecule in a research and development setting. This guide also outlines the standard experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values were generated using established computational chemistry algorithms and provide a baseline for the expected spectroscopic and spectrometric behavior of the compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.7 | Doublet | 1H | Aromatic proton (ortho to -CHO) |

| ~7.5 | Doublet | 1H | Aromatic proton (meta to -CHO) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Note: The fluorine atom will cause splitting of adjacent proton signals (J-coupling), which may result in more complex multiplicities than simple singlets and doublets.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde carbon (-CHO) |

| ~160 (d) | Aromatic carbon (-C-F) |

| ~138 (d) | Aromatic carbon |

| ~135 | Aromatic carbon |

| ~130 | Aromatic carbon |

| ~120 (d) | Aromatic carbon (-C-Br) |

| ~118 | Aromatic carbon |

| ~20 | Methyl carbon (-CH₃) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Note: Carbons near the fluorine atom will exhibit splitting (d = doublet) due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (methyl) |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1710 | Strong | Aldehyde C=O stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~880 | Strong | Aromatic C-H bend (out-of-plane) |

| ~700 | Medium | C-Br stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 218, 220 | High | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 217, 219 | Moderate | [M-H]⁺ |

| 189, 191 | Moderate | [M-CHO]⁺ |

| 139 | Low | [M-Br]⁺ |

| 110 | Low | [M-Br-CHO]⁺ |

Ionization method: Electron Ionization (EI). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 12 ppm, centered at around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm, centered at around 120 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added and averaged. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for identifying this compound using the combined spectral data.

Caption: Logical workflow for compound identification.

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its trifunctionalized benzene ring offers a versatile scaffold for the development of novel molecules with potential applications in drug discovery and materials science. This technical guide provides a summary of its known physical properties, detailed experimental protocols for their determination, and a generalized workflow for the characterization of such novel chemical entities.

Core Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on information from chemical suppliers and predictive models for similar structures, the following properties can be summarized. It is important to note that predicted values should be confirmed by experimental determination.

| Property | Value/Information | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1257665-03-4 | [1][2] |

| Molecular Formula | C₈H₆BrFO | [2] |

| Molecular Weight | 217.03 g/mol | [2] |

| Purity | Available as ≥95% | [2] |

| Predicted Boiling Point | ~252.0 ± 35.0 °C (for isomer 5-Bromo-2-fluoro-3-methylbenzaldehyde) | N/A |

| Predicted Density | ~1.575 ± 0.06 g/cm³ (for isomer 5-Bromo-2-fluoro-3-methylbenzaldehyde) | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chloroform. Insoluble in water. | N/A |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

-

Apparatus : Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure :

-

Ensure the sample of this compound is completely dry.

-

Finely powder a small amount of the crystalline solid using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2. A sharp melting range (0.5-2°C) is indicative of high purity.

-

Boiling Point Determination

For liquid samples or solids that melt at a convenient temperature, the boiling point can be determined.

-

Apparatus : Thiele tube or a small-scale distillation apparatus, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath).

-

Procedure (Thiele Tube Method) :

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Density Determination

The density of a solid can be determined using the liquid displacement method.

-

Apparatus : Analytical balance, graduated cylinder or pycnometer, a liquid in which the compound is insoluble (e.g., water or a non-polar solvent).

-

Procedure :

-

Weigh a known mass of the solid sample (m_sample) using an analytical balance.

-

Add a known volume of the displacement liquid (V1) to a graduated cylinder.

-

Carefully add the solid sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Record the new volume of the liquid (V2).

-

The volume of the solid sample is V_sample = V2 - V1.

-

Calculate the density (ρ) using the formula: ρ = m_sample / V_sample.

-

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents is essential for handling and formulation.

-

Apparatus : A series of small test tubes, vortex mixer, a range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Procedure :

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into separate test tubes.

-

To each tube, add a specific volume of a solvent (e.g., 1 mL) in small increments.

-

After each addition, vortex the tube for a set period (e.g., 30 seconds) to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

Continue adding the solvent in increments up to a defined total volume (e.g., 10 mL).

-

Classify the solubility as:

-

Very soluble : Dissolves quickly in a small amount of solvent.

-

Soluble : Dissolves completely within the defined total volume.

-

Slightly soluble : Only a small portion dissolves.

-

Insoluble : No apparent dissolution.

-

-

For a more quantitative measure, the saturated solution can be prepared, filtered, and the concentration of the dissolved solute determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Visualizations

Logical Workflow for Novel Compound Characterization

The following diagram illustrates a typical workflow for the characterization and initial evaluation of a novel chemical entity like this compound in a drug discovery context.

Characterization workflow for a novel chemical entity.

Experimental Workflow for Purity and Identity Confirmation

This diagram outlines the sequential steps for confirming the purity and structural identity of a synthesized batch of this compound.

Workflow for purity and identity confirmation.

References

Technical Guide: Purity and Analysis of 3-Bromo-2-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of bromine, fluorine, and methyl groups on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry. The biological activity of substituted benzaldehydes can vary significantly based on the nature and position of substituents, with activities including cytotoxic, antimicrobial, and antioxidant effects being reported for analogous structures.[1][2][3][4]

Given its role as a synthetic precursor, the purity of this compound is of paramount importance. Impurities, which can arise from the synthetic route—such as starting materials, by-products, or isomers—can have a significant impact on the yield, stereochemistry, and purity of subsequent reaction products, and may introduce unwanted toxicological profiles in final drug substances. This guide provides an in-depth overview of the analytical methodologies for assessing the purity of this compound, including typical purity specifications and detailed experimental protocols.

Physicochemical Properties and Purity Specifications

A summary of the key physicochemical properties and typical purity specifications for this compound (CAS: 1257665-03-4) is presented below. These values are compiled from various commercial suppliers and are intended to serve as a general guideline.[5][6][7][8]

| Property | Value |

| CAS Number | 1257665-03-4 |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Appearance | Off-white to yellow solid |

| Typical Purity (HPLC) | ≥95% to ≥98%[5][6] |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in methanol, ethanol, DMSO |

Potential Impurities

Impurities in this compound can originate from the synthetic process. A common synthetic route involves the bromination and fluorination of a suitable benzaldehyde precursor.[9] Potential impurities may include:

-

Starting Materials: Unreacted precursors such as 2-fluoro-5-methylbenzaldehyde.

-

Regioisomers: Isomers with different substitution patterns on the aromatic ring, for example, 5-Bromo-2-fluoro-3-methylbenzaldehyde.[10]

-

Over-brominated or -fluorinated species: Introduction of additional halogen atoms.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

-

By-products: Products from side reactions.

A robust analytical workflow is essential for the identification and quantification of these potential impurities.

Analytical Workflow for Purity Determination

The determination of purity and the impurity profile of this compound requires a multi-technique approach. A typical analytical workflow is illustrated in the diagram below.

Experimental Protocols

The following sections detail the experimental methodologies for the key analytical techniques used in the purity assessment of this compound. These protocols are based on established methods for similar halogenated benzaldehyde derivatives and may require optimization for specific instrumentation and impurity profiles.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity and quantifying non-volatile impurities. A reversed-phase method is generally suitable for this compound.[11][13]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

Start with a 50:50 mixture of A and B.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or optimized based on UV spectrum from PDA).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile/water) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities, including residual solvents and isomers.[12][14]

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 10 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

Injection Volume: 1 µL.

-

MS Transfer Line Temperature: 260 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-450.

-

Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of the compound and for identifying structurally related impurities.

¹H NMR Analysis:

-

Expected Chemical Shifts:

-

Aldehyde proton (-CHO): A singlet is expected in the range of δ 9.8-10.2 ppm.[15]

-

Aromatic protons (Ar-H): Two doublets or multiplets are expected in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will be influenced by the fluorine atom.

-

Methyl protons (-CH₃): A singlet is expected around δ 2.3-2.6 ppm.[16]

-

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

¹³C NMR Analysis:

-

Expected Chemical Shifts:

-

Aldehyde carbon (C=O): A peak is expected in the range of δ 188-195 ppm.[17]

-

Aromatic carbons (Ar-C): Multiple peaks are expected in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.[18][19]

-

Methyl carbon (-CH₃): A peak is expected in the range of δ 18-25 ppm.[17]

-

-

Technique: Proton-decoupled ¹³C NMR is standard.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

-

Expected Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 216 and 218 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Expected Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) to form [M-H]⁺ and the loss of the formyl radical (M-29) to form [M-CHO]⁺.[20][21][22] The phenyl cation fragment may also be prominent.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, substituted benzaldehydes are known to exhibit a range of biological activities, often involving interactions with cellular signaling cascades.[1][2][23] Benzaldehyde derivatives have been shown to induce cytotoxicity in cancer cell lines, suggesting potential interference with pathways related to cell proliferation, survival, and apoptosis.[1] A hypothetical signaling pathway illustrating these potential interactions is shown below.

Conclusion

The purity and comprehensive analysis of this compound are critical for its successful application in research and development, particularly in the pharmaceutical industry. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for confirming the identity, purity, and impurity profile of this important synthetic intermediate. The detailed protocols serve as a starting point for method development and validation, ensuring the quality and consistency of the material used in subsequent synthetic endeavors. Further investigation into the specific biological activities and mechanisms of action of this compound may reveal novel therapeutic opportunities.

References

- 1. repositorio.ufc.br [repositorio.ufc.br]

- 2. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmainfo.in [pharmainfo.in]

- 4. mdpi.com [mdpi.com]

- 5. 1257665-03-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound,(CAS# 1257665-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. angene.in [angene.in]

- 9. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 10. 903875-64-9|5-Bromo-2-fluoro-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 16. hmdb.ca [hmdb.ca]

- 17. rsc.org [rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-5-methylbenzaldehyde (CAS No. 1257665-03-4), a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. This document details its commercial availability, physicochemical properties, and potential applications, alongside generalized experimental protocols for its synthesis and analysis.

Commercial Availability and Supplier Information

This compound is commercially available from a number of specialized chemical suppliers. It is typically offered in research quantities, with purities generally meeting or exceeding 95%. Researchers interested in procuring this compound should contact suppliers for quotes and availability, as stock levels and pricing can vary.

Table 1: Commercial Supplier Information

| Supplier | CAS Number | Purity/Specifications | Notes |

| Parchem[1][2] | 1257665-03-4 | Not specified | Specialty chemical supplier. |

| Aromsyn Co., Ltd.[3] | 1257665-03-4 | NLT 98% | Offers custom synthesis from gram to kilogram scale. |

| Capot Chemical[4] | 1257665-03-4 | Not specified | Provides a product specification sheet. |

| Boroncore[5] | 1257665-03-4 | Not specified | Lists the compound in their catalog. |

| Biosynth[6] | 1257665-03-4 | Not specified | Available for pharmaceutical testing. |

| "健竹科技" (Jianzhu Technology)[7] | 1257665-03-4 | Not specified | Appears to be a supplier based in China. |

| Unnamed Supplier via Alibaba | 1257665-03-4 | min 95%[8] | Available in 10-gram quantities.[8] |

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below. Safety information is generalized from data for structurally similar compounds, and it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1257665-03-4 | Parchem, Capot Chemical, et al.[1][2][4] |

| Molecular Formula | C₈H₆BrFO | Capot Chemical, Parchem[1][4] |

| Molecular Weight | 217.04 g/mol | Capot Chemical, Parchem[1][4] |

| Appearance | Not specified (likely a solid) | - |

| Purity | ≥95% - 98% | Various Suppliers[3][8] |

Table 3: Generalized Hazard Information (based on similar compounds)

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Warning (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation | Warning (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Warning (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Note: This information is for guidance only. Always refer to the supplier-specific SDS.

Potential Applications in Research and Development

While specific applications for this compound are not widely documented in current literature, its structure suggests significant potential as a building block in several areas of chemical research, particularly in the synthesis of complex organic molecules.

-

Pharmaceutical Drug Discovery: Halogenated aromatic compounds are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of bromine and fluorine can modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic rings.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on halogenated intermediates to enhance biological activity and environmental persistence.

-

Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials, including polymers and liquid crystals, due to their unique electronic and physical properties.

Experimental Protocols (Generalized)

The following protocols are generalized procedures based on common synthetic routes for structurally related halogenated benzaldehydes. These should be adapted and optimized by the researcher based on laboratory conditions and safety considerations.

Generalized Synthesis via Ortho-Metalation and Formylation

A potential synthetic route to this compound could involve the directed ortho-metalation of a suitable precursor followed by formylation.

Methodology:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-bromo-2-fluoro-4-methylbenzene in anhydrous tetrahydrofuran (THF).

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quality Control and Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and integration of aromatic and methyl protons.

-

¹³C NMR: To identify the number of unique carbon environments.

-

¹⁹F NMR: To confirm the presence of the fluorine atom and its coupling to neighboring protons.

-

-

Mass Spectrometry (MS):

-

Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the compound and to assess its purity. The characteristic isotopic pattern of bromine should be observable.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To determine the purity of the final product by measuring the area of the product peak relative to any impurity peaks.

-

Conclusion

This compound is a commercially available substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. While specific applications are not yet widely reported, its structural features make it an attractive starting material for the synthesis of novel and complex molecules. The generalized experimental protocols provided herein offer a starting point for researchers to synthesize and characterize this compound in a laboratory setting. As with all chemical research, appropriate safety precautions must be taken, and all procedures should be carried out by trained personnel in a suitable laboratory environment.

References

- 1. parchem.com [parchem.com]

- 2. parchem.com [parchem.com]

- 3. 1257665-03-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. capotchem.com [capotchem.com]

- 5. 1257665-03-4 | this compound | Boroncore [boroncore.com]

- 6. This compound | 1257665-03-4 | HAC66503 [biosynth.com]

- 7. This compound-健竹科技 [n-jz.com]

- 8. calpaclab.com [calpaclab.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Bromo-2-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-Bromo-2-fluoro-5-methylbenzaldehyde (CAS No. 1257665-03-4), a key building block in modern synthetic chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the hazard profiles of structurally analogous brominated and fluorinated benzaldehydes. Professionals handling this chemical must exercise caution and adhere to the rigorous safety standards outlined herein, treating the compound as potentially hazardous.

Section 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 1257665-03-4 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.03 g/mol | [1] |

| Physical State | Solid (Expected) | |

| Purity | >95% (Typically available) | [1] |

Section 2: Hazard Identification and GHS Classification

Based on the consistent hazard classifications of structurally similar compounds, this compound is anticipated to pose the following hazards. The GHS pictograms, hazard statements, and precautionary statements are inferred from related chemical entities.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | ! | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ! | Warning |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ! | Warning |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | ! | Warning |

Note: This classification is inferred from compounds such as 3-Bromo-5-methylbenzaldehyde, 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, and 2-Amino-3-bromo-5-fluorobenzaldehyde.[2][3][4]

Section 3: Safe Handling and Storage Protocols

Adherence to stringent laboratory protocols is paramount when handling this compound. The following procedures are mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should precede any handling of this compound. The following PPE is mandatory:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust particles. |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene), inspected before use. A lab coat or chemical-resistant apron. | Prevents skin contact and absorption. |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes inhalation of dust or vapors. |

General Handling Procedures

-

Engineering Controls: All work should be conducted in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[5]

-

Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

-

Containment: Minimize dust generation and accumulation.[3]

-

Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal.

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound and to prevent accidents.

| Storage Aspect | Recommendation |

| Container | Store in the original, tightly sealed container. |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration. |

| Ventilation | Ensure the storage area is well-ventilated. |

| Incompatibilities | Store away from strong oxidizing agents and incompatible materials.[4] |

Section 4: Emergency and First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[3] |

| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Seek immediate medical attention. |

Section 5: Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of safety considerations and handling procedures.

Section 6: Firefighting and Disposal Measures

-

Firefighting Measures: In the event of a fire, use extinguishing media appropriate for the surrounding environment.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.[4]

Section 7: Conclusion

While a specific, comprehensive safety data sheet for this compound is not widely available, a thorough analysis of its structural analogs provides a strong basis for inferring its hazard profile. It should be handled with the care due to a compound that is likely harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with the use of this valuable synthetic intermediate. Continuous vigilance and adherence to established safety best practices are essential for ensuring a safe laboratory environment.

References

The Solubility Profile of 3-Bromo-2-fluoro-5-methylbenzaldehyde: A Technical Guide for Researchers

Introduction

3-Bromo-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of novel compounds, a thorough understanding of its physicochemical properties is paramount for its effective application in research and development.[1] Solubility, a critical determinant of a compound's behavior in various chemical processes, directly impacts reaction kinetics, purification strategies, and, notably in the pharmaceutical realm, bioavailability and formulation development.[2][3]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the experimental protocols for determining solubility and the underlying principles governing the solubility of halogenated benzaldehydes.

Core Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility. The structure of this compound, featuring a polar aldehyde group and a halogenated, largely non-polar aromatic ring, suggests a nuanced solubility profile. The interplay between the polar functional group and the hydrophobic benzene ring governs its interaction with various organic solvents. Generally, compounds are most soluble in solvents of similar polarity, a principle often summarized as "like dissolves like."[4] Benzaldehyde itself is slightly polar and is more soluble in polar organic solvents like alcohols and ethers than in water.[4][5]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (g/L) at 25°C | Observations |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 1.89 | Data not available | |

| Toluene | C₇H₈ | 2.38 | Data not available | |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | Data not available | |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Data not available | |

| Acetone | (CH₃)₂CO | 20.7 | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Data not available | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Data not available | |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 32.7 | Data not available | |

| Ethanol | C₂H₅OH | 24.5 | Data not available | |

| Isopropanol | C₃H₈O | 18.3 | Data not available |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solute.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as g/L or mg/mL, taking into account the dilution factor.

Analytical Method Validation: A robust and validated analytical method is essential for accurate solubility determination. This typically involves establishing linearity, accuracy, precision, and specificity for the quantification of this compound.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical considerations in determining and utilizing solubility data.

Caption: Workflow for Experimental Solubility Determination.

Caption: Role of Solubility in Drug Discovery.

Significance in Research and Drug Development

The solubility of a compound like this compound is a cornerstone of its developability as a potential therapeutic agent or its utility in chemical synthesis.[7][8]

-

In Drug Discovery and Development: Early assessment of solubility is crucial. Poor aqueous solubility can lead to low bioavailability, hindering a drug candidate's progression.[3] Solubility data guides lead optimization efforts, where medicinal chemists modify a compound's structure to improve its properties. Furthermore, understanding solubility in various excipients is fundamental for designing effective drug delivery systems.[9]

-

In Chemical Synthesis: Knowledge of solubility is essential for selecting appropriate solvents for reactions, ensuring that reactants are in the same phase to facilitate efficient chemical transformations. It is also critical for developing effective purification strategies, such as crystallization, where the differential solubility of the desired compound and impurities in a given solvent system is exploited.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, this guide provides the necessary framework for researchers to determine this critical parameter. The outlined experimental protocol, based on the isothermal shake-flask method, offers a robust approach to generating reliable solubility data. Understanding the solubility profile of this compound will undoubtedly accelerate its application in various fields, from the synthesis of novel materials to the development of new therapeutic agents.

References

- 1. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzaldehyde: Synthesis, Potential Crystallization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and potentially in medicinal chemistry. Its specific substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde core, offers a unique combination of steric and electronic properties that make it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, proposes a general methodology for its crystallization, and explores the potential biological significance of structurally related compounds, in the absence of direct crystallographic and biological data for the title compound itself.

Physicochemical Properties

While detailed experimental data for this compound is scarce in publicly available literature, its basic properties can be predicted or are available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1257665-03-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₆BrFO | Calculated |

| Molecular Weight | 217.04 g/mol | Calculated |

| Appearance | Solid or semi-solid or liquid | Sigma-Aldrich |

| Storage Temperature | 2-8°C under inert atmosphere | Sigma-Aldrich |

| Purity | Typically ≥95% | Various Suppliers |

Synthesis and Experimental Protocols

A general two-step, one-pot procedure for the synthesis of functionalized benzaldehydes from Weinreb amides has been described, which could be adapted for this specific molecule.[1][2][3] This method utilizes a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality during cross-coupling reactions.

Another general method for synthesizing substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal using zinc chloride as a catalyst. Furthermore, patents describe various methods for the preparation of substituted benzaldehydes, such as the reaction of substituted benzenes with carbon monoxide and hydrogen chloride in the presence of metal halides.[4]

The following workflow outlines a generalized synthetic approach:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.rug.nl [pure.rug.nl]

- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid or ester, with an organic halide or triflate.[1] Its significance is particularly pronounced in the pharmaceutical and materials science sectors for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules and advanced materials.[2]

3-Bromo-2-fluoro-5-methylbenzaldehyde is a valuable building block in medicinal chemistry. The presence of the aldehyde group provides a versatile handle for subsequent transformations, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. The Suzuki coupling of this intermediate with various boronic acids offers a direct and modular route to a diverse range of 2-fluoro-5-methyl-substituted biaryl aldehydes, which are key precursors for the synthesis of novel therapeutic agents. These application notes provide a detailed guide to performing the Suzuki coupling reaction with this compound, including generalized protocols and a summary of common reaction conditions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[3] The base activates the organoboron reagent, facilitating this exchange.[4]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Data Presentation: Typical Suzuki Coupling Conditions

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize common components and conditions that can be used as a starting point for the coupling of this compound.

Table 1: Common Palladium Catalysts and Ligands

| Catalyst / Pre-catalyst | Ligand (if separate) | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | None | 2-5 | A common, air-stable catalyst. |

| Pd(OAc)₂ | PPh₃, PCy₃, SPhos, XPhos | 1-5 | Requires a ligand to form the active Pd(0) species in situ. |

| PdCl₂(dppf) | None | 2-5 | An effective catalyst for a broad range of substrates. |

| Pd₂(dba)₃ | SPhos, XPhos, other Buchwald ligands | 1-3 | Often used with sterically demanding ligands for challenging couplings. |

Table 2: Common Bases and Solvents

| Base | Equivalents | Solvent System | Typical Temperature (°C) |

| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | 80-110 |

| Na₂CO₃ | 2-3 | Toluene/H₂O, Ethanol/H₂O, DMF | 80-100 |

| K₃PO₄ | 2-3 | Toluene, Dioxane, THF | 80-110 |

| Cs₂CO₃ | 2-3 | Dioxane, THF, Toluene | 80-110 |

Experimental Protocols

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask via syringe.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.

-

Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C) overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-5-methyl-substituted biaryl aldehyde.

Visualizations

References

Application Notes and Protocols: Grignard Reaction of 3-Bromo-2-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Grignard reaction of 3-Bromo-2-fluoro-5-methylbenzaldehyde. The reaction facilitates the formation of a carbon-carbon bond at the carbonyl group, yielding a secondary alcohol, 1-(3-Bromo-2-fluoro-5-methylphenyl)alkanol. This class of fluorinated aromatic alcohols serves as a valuable building block in medicinal chemistry and drug discovery due to the influence of fluorine on metabolic stability and binding affinity.[1] The protocol herein describes the reaction with methylmagnesium bromide as a representative example.

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the nucleophilic addition of organomagnesium halides to carbonyl compounds.[1][2] The reaction with this compound is of particular interest to the pharmaceutical and agrochemical industries. The resulting product, a substituted benzyl alcohol, can be a key intermediate in the synthesis of more complex, biologically active molecules. The presence of the ortho-fluoro substituent can significantly influence the conformation and electronic properties of the molecule, making it a desirable feature in drug design.

Reaction Scheme

The overall reaction involves the addition of a Grignard reagent (R-MgX) to the aldehyde, followed by an acidic workup to yield the corresponding secondary alcohol.

Step 1: Grignard Reagent Addition

This compound + R-MgX → Intermediate Alkoxide

Step 2: Acidic Workup

Intermediate Alkoxide + H₃O⁺ → 1-(3-Bromo-2-fluoro-5-methylphenyl)-R-alkanol + Mg(OH)X

Data Presentation

| Grignard Reagent (R-MgX) | Aromatic Aldehyde | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Methylmagnesium Bromide | 2-Chlorobenzaldehyde | Diethyl ether/THF | 0 to RT | 1 - 2 | 80 - 90 |

| Phenylmagnesium Bromide | 4-Fluorobenzaldehyde | THF | 0 to Reflux | 1 - 3 | ~90 |

| Ethylmagnesium Bromide | Benzaldehyde | Diethyl ether | 0 to RT | 1 - 2 | 85 - 95 |

Note: Yields are highly dependent on the specific substrate, purity of reagents, and strict adherence to anhydrous reaction conditions.

Experimental Protocol

This protocol details the synthesis of 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol using methylmagnesium bromide.

Materials:

-

This compound (1.0 eq)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Dropping funnel, flame-dried

-

Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Assemble the flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.

-

-

Reactant Preparation:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

-

Grignard Addition:

-

Slowly add the methylmagnesium bromide solution (1.2 eq) to the stirred solution of the aldehyde via the dropping funnel over 30-60 minutes.

-

Maintain the temperature at 0 °C during the addition. The reaction is exothermic.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

-

Work-up (Quenching):

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any excess Grignard reagent.

-

If a precipitate forms, add 1 M HCl dropwise until the solids dissolve.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Wash the combined organic layers with brine (saturated NaCl solution).

-